

Application Notes and Protocols: Ethyl Caprate in Biofuel Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl caprate*

Cat. No.: B1671640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of **ethyl caprate** as a component in biofuels. The document outlines its physicochemical properties, details a protocol for its synthesis, and presents a framework for its evaluation as a biofuel, adhering to industry standards.

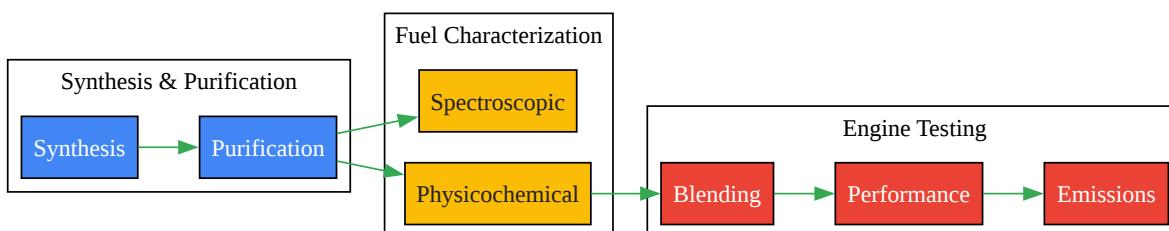
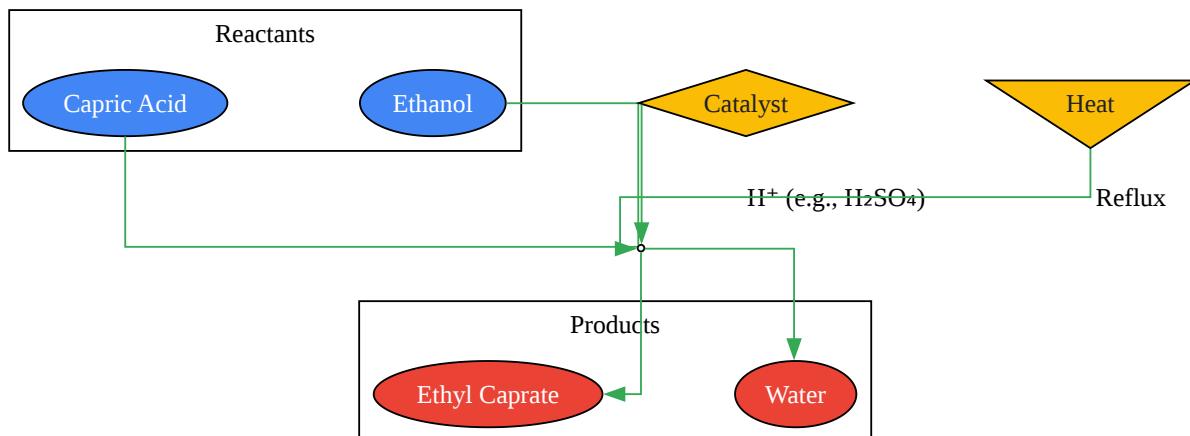
Introduction

Ethyl caprate (also known as ethyl decanoate) is the fatty acid ethyl ester formed from the reaction of capric acid (a saturated fatty acid with ten carbon atoms) and ethanol. It is found naturally in some fermented products and plant oils, such as coconut and babassu oil.^{[1][2]} As the interest in renewable and sustainable energy sources grows, fatty acid ethyl esters (FAEEs) like **ethyl caprate** are being investigated as potential components of biodiesel. Biodiesel is typically produced through the transesterification of triglycerides from vegetable oils or animal fats.^[3] The use of specific, single-chain esters like **ethyl caprate** could offer more controlled and predictable fuel properties.

Physicochemical Properties of Ethyl Caprate

The properties of **ethyl caprate** are crucial in determining its suitability as a biofuel. Below is a summary of its key physicochemical characteristics compared to the ASTM D6751 and EN 14214 standards for biodiesel.

Property	Ethyl Caprate	ASTM D6751	EN 14214	Test Method
Chemical Formula	C ₁₂ H ₂₄ O ₂	-	-	-
Molar Mass (g/mol)	200.32	-	-	-
Density at 15°C (kg/m ³)	~862	Report	860-900	ASTM D1298 / EN ISO 3675
Kinematic Viscosity at 40°C (mm ² /s)	~2.1	1.9 - 6.0	3.5 - 5.0	ASTM D445
Flash Point (°C)	102	> 93	> 101	ASTM D93
Cloud Point (°C)	Report	Report	Report	ASTM D2500
Cetane Number	-	> 47	> 51	ASTM D613
Acid Number (mg KOH/g)	-	< 0.5	< 0.5	ASTM D664
Glycerol, total (% mass)	Not Applicable	< 0.24	< 0.25	ASTM D6584



Note: Some properties for pure **ethyl caprate** are not readily available in the context of biofuel specifications and would require experimental determination.

Synthesis of Ethyl Caprate for Biofuel Applications

Ethyl caprate can be synthesized via the Fischer-Speier esterification of capric acid with ethanol, using an acid catalyst. This method allows for the production of a high-purity ester, avoiding the complex mixture of esters and the glycerol byproduct that results from the transesterification of triglycerides.

Chemical Reaction Pathway

The synthesis of **ethyl caprate** from capric acid and ethanol is a reversible esterification reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]

- 2. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Ethyl Caprate in Biofuel Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671640#application-of-ethyl-caprate-in-the-production-of-biofuels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com